molecular formula C18H21F3N4O3S B2533844 N,6-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine CAS No. 2380081-87-6

N,6-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine

Cat. No.: B2533844
CAS No.: 2380081-87-6
M. Wt: 430.45
InChI Key: ZRIJHILRBSVBOQ-UHFFFAOYSA-N
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Description

N,6-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a trifluoromethoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrimidine core, followed by the introduction of the piperidine ring and the trifluoromethoxybenzenesulfonyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N,6-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N,6-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpiperidin-4-amine: Shares the piperidine core but lacks the pyrimidine and trifluoromethoxybenzenesulfonyl groups.

    Trifluoromethoxybenzenesulfonyl chloride: Contains the trifluoromethoxybenzenesulfonyl group but lacks the pyrimidine and piperidine components.

Uniqueness

N,6-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N,6-dimethyl-N-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3S/c1-13-11-17(23-12-22-13)24(2)14-7-9-25(10-8-14)29(26,27)16-6-4-3-5-15(16)28-18(19,20)21/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIJHILRBSVBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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